3,6-Diphenyl-1,2,4-triazin-5-ol

Übersicht

Beschreibung

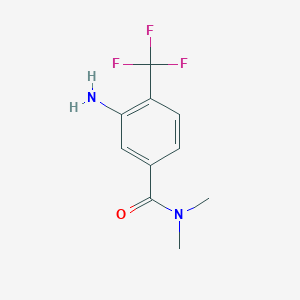

3,6-Diphenyl-1,2,4-triazin-5-ol is a biochemical compound with the molecular formula C15H11N3O and a molecular weight of 249.27 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives, including 3,6-Diphenyl-1,2,4-triazin-5-ol, involves various synthetic routes such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These synthetic approaches contain linear, angular, and fused triazine heterocycles through a combinatorial method .Molecular Structure Analysis

The molecular structure of 3,6-Diphenyl-1,2,4-triazin-5-ol consists of a six-membered heterocyclic ring with three nitrogen atoms . This structure is analogous to the benzene ring but with three carbons replaced by nitrogens .Chemical Reactions Analysis

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine, a similar compound, reacts with Cu (II) perchlorate in ethanol to yield [Cu (PDT) 2 (ClO 4) 2 ] . This suggests that 3,6-Diphenyl-1,2,4-triazin-5-ol may also undergo similar reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Diphenyl-1,2,4-triazin-5-ol include a molecular weight of 249.27 and a molecular formula of C15H11N3O . Further details about its melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Chiral Stationary Phases

1,3,5-Triazine derivatives serve as chiral stationary phases in chromatography. They can be used as chiral solvating agents for determining enantiomeric excess by NMR spectroscopy and for absolute configuration by circular dichroism .

Luminescent Materials

These compounds are used in the preparation of luminescent materials. They can function as optical switches and form tri-radical cation species .

Metal Complexes and Polymers

Triazines are integral in forming metal complexes and polymers. They are also used as liquid crystals, calixarenes, dendrimers, and optical brighteners for household washing powders .

Biological Properties

Some triazines exhibit significant biological properties. For example, hexamethylmelamine (HMM) and 2-amino-4-morphlino-s-triazine are clinically used due to their antitumor properties to treat lung breast and ovarian cancer respectively .

UV Light Absorbers and Stabilizers

They act as UV light absorbers and stabilizers for materials like polycarbonates and polyesters, enhancing resistance to weathering .

Spectrophotometric Determination of Iron

Triazines are used in reagents for the spectrophotometric determination of iron levels in serum .

Synthesis of Pyridinium Salts

They are involved in the synthesis of pyridinium salts which have various applications in structural characterization and spectroscopy measurements .

Antitumor Activity

Triazine derivatives show significant activity against different tumor cell lines and can be potential therapeutic candidates .

Zukünftige Richtungen

The future directions for the research and development of 3,6-Diphenyl-1,2,4-triazin-5-ol and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological applications. As the field of heterocyclic chemistry continues to evolve, these compounds may find new applications in various areas of research .

Eigenschaften

IUPAC Name |

3,6-diphenyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15-13(11-7-3-1-4-8-11)17-18-14(16-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBZXBMCQXEFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(NC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340985 | |

| Record name | 3,6-diphenyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,6-Diphenyl-1,2,4-triazin-5-ol | |

CAS RN |

36214-25-2 | |

| Record name | 3,6-diphenyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.